![molecular formula C9H10N4 B2896604 N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine CAS No. 2310100-60-6](/img/structure/B2896604.png)

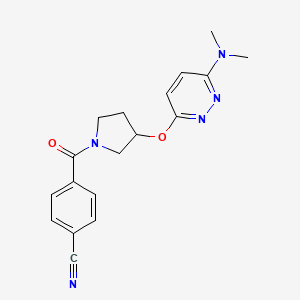

N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

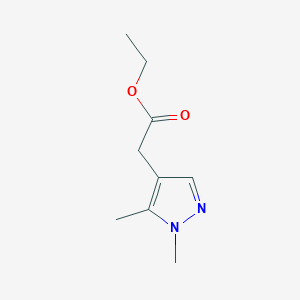

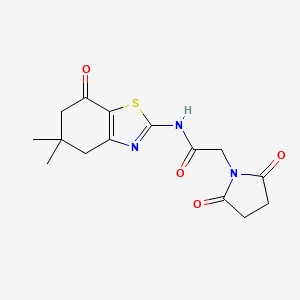

“N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine” is a chemical compound that falls under the category of pyrimidines . It is also known as 4-(Dimethylamino)pyridine or DMAP . It is a useful nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation and Steglich rearrangement .

Synthesis Analysis

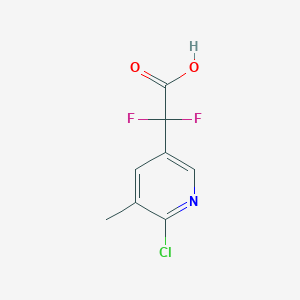

The synthesis of “this compound” and its derivatives involves various chemical reactions. For instance, a new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of pyrimido [4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Molecular Structure Analysis

The molecular structure of “this compound” is complex and can be analyzed using various methods. For instance, the geometries of all the ligands were optimized using density functional theory (DFT) B3LYP method in conjunction with the 6-31G** basis set .Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For instance, it is a useful nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation and Steglich rearrangement . It is also an effective catalyst for transesterification of beta-keto esters and silylation of alcohols .Wissenschaftliche Forschungsanwendungen

Antifungal Properties

N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine derivatives have shown promising antifungal properties. For instance, compounds such as 4-methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine have been synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger. The studies concluded that these compounds are biologically active and could be developed into useful antifungal agents (Jafar et al., 2017).

Inhibition of Kinases

Research has demonstrated that certain this compound derivatives can act as inhibitors of CLK1 and DYRK1A kinases. For example, N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine, synthesized through a Dimroth rearrangement, has been identified as a new inhibitor of these kinases (Guillon et al., 2013).

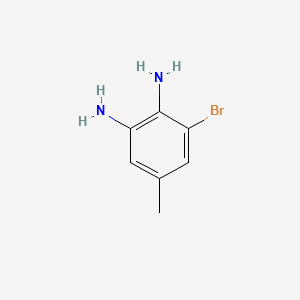

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclics, such as (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines, has been explored for their insecticidal and antibacterial potential. These compounds have shown effectiveness against Pseudococcidae insects and selected microorganisms, suggesting their potential use in pest control and antibacterial applications (Deohate & Palaspagar, 2020).

Synthesis and Structural Studies

Extensive research has been conducted on the synthesis and structural characterization of this compound derivatives. Studies include the synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and pyrido[3,4-d]-pyrimidin-4(3H)-ones, which provide valuable insights into the chemical properties and potential applications of these compounds (Khashi et al., 2015) (Gelling & Wibberley, 1969).

Potential in Antitumor Activity

The structure and conformation of this compound derivatives can significantly impact their biological activities, such as antitumor effects. For instance, the conformational shape of N-naphthyl-cyclopenta[d]pyrimidines affects their potency as microtubule targeting agents and their antitumor activity, highlighting the potential for these compounds in cancer therapy (Xiang et al., 2020).

Glycomic Analysis

This compound derivatives have also been used in analytical chemistry, particularly in glycomic analysis. The use of dimethyl pyrimidinyl ornithine (DiPyrO) tags, which are derivatives of these compounds, in high-resolution mass spectrometry has improved the quantification of N-linked glycans enzymatically released from glycoproteins (Chen et al., 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .

Mode of Action

This compound acts as an ATP-competitive inhibitor of EGFR . It binds to the ATP-binding site of the EGFR, preventing the phosphorylation and activation of the downstream signaling pathways . This results in the inhibition of cell proliferation and induction of cell death .

Biochemical Pathways

The compound’s interaction with EGFR affects several biochemical pathways. The most significant is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival . By inhibiting EGFR, the compound prevents the activation of this pathway, thereby inhibiting cell proliferation and inducing apoptosis .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the feces . The bioavailability of these compounds can be influenced by factors such as formulation, food effect, and drug-drug interactions .

Result of Action

The primary molecular effect of this compound is the inhibition of EGFR tyrosine kinase activity, which leads to the suppression of the proliferative and survival pathways in the cells . On a cellular level, this results in the inhibition of cell proliferation and the induction of apoptosis, leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other drugs (which can lead to drug-drug interactions), the pH and composition of the gastrointestinal tract (which can affect absorption), and the presence of liver or kidney disease (which can affect drug metabolism and excretion) . Furthermore, genetic variations in the EGFR gene or other components of the EGFR signaling pathway can influence the sensitivity of cancer cells to EGFR inhibitors .

Eigenschaften

IUPAC Name |

N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13(2)9-7-3-4-10-5-8(7)11-6-12-9/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOMTJMQZWRXFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B2896530.png)

![3-ethyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2896536.png)